molecular formula C19H17NO3 B13983649 Benzyl (3-methoxynaphthalen-2-yl)carbamate CAS No. 228401-15-8

Benzyl (3-methoxynaphthalen-2-yl)carbamate

Cat. No.: B13983649
CAS No.: 228401-15-8
M. Wt: 307.3 g/mol
InChI Key: VASPWHZDEQELRH-UHFFFAOYSA-N
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Description

Benzyl (3-methoxynaphthalen-2-yl)carbamate is an organic compound with the molecular formula C19H17NO3 and a molecular weight of 307.34 g/mol . . This compound is part of the carbamate family, which are esters of carbamic acid. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (3-methoxynaphthalen-2-yl)carbamate can be synthesized through several methods. One efficient method involves the Hofmann rearrangement of aromatic and aliphatic amides. This one-pot procedure uses N-bromoacetamide and lithium hydroxide or lithium methoxide to produce methyl and benzyl carbamates in high yields . Another method involves the reaction of benzyl chloroformate with the corresponding amine under mild conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-methoxynaphthalen-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines .

Mechanism of Action

The mechanism of action of benzyl (3-methoxynaphthalen-2-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzyl (3-methoxynaphthalen-2-yl)carbamate include:

Uniqueness

This compound is unique due to its specific structure, which includes a methoxy group on the naphthalene ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other carbamates .

Properties

CAS No.

228401-15-8

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

benzyl N-(3-methoxynaphthalen-2-yl)carbamate

InChI

InChI=1S/C19H17NO3/c1-22-18-12-16-10-6-5-9-15(16)11-17(18)20-19(21)23-13-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,20,21)

InChI Key

VASPWHZDEQELRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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